molecular formula C23H17FN4OS B2703107 11-(2-fluorophenyl)-4-methyl-9-(thiophen-2-yl)-8-oxa-12,13,15,17-tetraazatetracyclo[8.7.0.0^{2,7}.0^{12,16}]heptadeca-1(10),2(7),3,5,13,15-hexaene CAS No. 868147-31-3

11-(2-fluorophenyl)-4-methyl-9-(thiophen-2-yl)-8-oxa-12,13,15,17-tetraazatetracyclo[8.7.0.0^{2,7}.0^{12,16}]heptadeca-1(10),2(7),3,5,13,15-hexaene

Cat. No.: B2703107
CAS No.: 868147-31-3
M. Wt: 416.47
InChI Key: REPITCNPHAZQEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

11-(2-fluorophenyl)-4-methyl-9-(thiophen-2-yl)-8-oxa-12,13,15,17-tetraazatetracyclo[8.7.0.0^{2,7}.0^{12,16}]heptadeca-1(10),2(7),3,5,13,15-hexaene is a complex heterocyclic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that combines fluorophenyl, methyl, thiophenyl, chromeno, and triazolopyrimidine moieties, making it a versatile candidate for various applications in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-(2-fluorophenyl)-4-methyl-9-(thiophen-2-yl)-8-oxa-12,13,15,17-tetraazatetracyclo[8.7.0.0^{2,7}.0^{12,16}]heptadeca-1(10),2(7),3,5,13,15-hexaene typically involves multi-step reactions that include the formation of the triazolopyrimidine core followed by the introduction of the fluorophenyl, methyl, and thiophenyl groups. Common reagents used in these synthetic routes include hydrazine hydrate, ethyl acetoacetate, and various substituted anilines. The reaction conditions often involve refluxing in ethanol or other suitable solvents .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the synthetic routes to increase yield and reduce production costs. This can include the use of continuous flow reactors and automated synthesis platforms to streamline the process. Additionally, the purification of the final product is typically achieved through recrystallization or chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

11-(2-fluorophenyl)-4-methyl-9-(thiophen-2-yl)-8-oxa-12,13,15,17-tetraazatetracyclo[8.7.0.0^{2,7}.0^{12,16}]heptadeca-1(10),2(7),3,5,13,15-hexaene undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

11-(2-fluorophenyl)-4-methyl-9-(thiophen-2-yl)-8-oxa-12,13,15,17-tetraazatetracyclo[8.7.0.0^{2,7}.0^{12,16}]heptadeca-1(10),2(7),3,5,13,15-hexaene has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 11-(2-fluorophenyl)-4-methyl-9-(thiophen-2-yl)-8-oxa-12,13,15,17-tetraazatetracyclo[8.7.0.0^{2,7}.0^{12,16}]heptadeca-1(10),2(7),3,5,13,15-hexaene involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain kinases or enzymes, leading to the disruption of cellular processes such as DNA replication and repair . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

11-(2-fluorophenyl)-4-methyl-9-(thiophen-2-yl)-8-oxa-12,13,15,17-tetraazatetracyclo[8.7.0.0^{2,7}.0^{12,16}]heptadeca-1(10),2(7),3,5,13,15-hexaene stands out due to its unique combination of fluorophenyl, methyl, thiophenyl, chromeno, and triazolopyrimidine moieties. This unique structure imparts specific chemical and biological properties that make it a versatile candidate for various applications .

Properties

IUPAC Name

11-(2-fluorophenyl)-4-methyl-9-thiophen-2-yl-8-oxa-12,13,15,17-tetrazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,13,15-hexaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17FN4OS/c1-13-8-9-17-15(11-13)20-19(22(29-17)18-7-4-10-30-18)21(14-5-2-3-6-16(14)24)28-23(27-20)25-12-26-28/h2-12,21-22H,1H3,(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REPITCNPHAZQEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(C3=C2NC4=NC=NN4C3C5=CC=CC=C5F)C6=CC=CS6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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